molecular formula C12H18O2 B2600114 2-Dispiro[3.1.36.14]decan-8-ylacetic acid CAS No. 2567502-89-8

2-Dispiro[3.1.36.14]decan-8-ylacetic acid

Cat. No.: B2600114
CAS No.: 2567502-89-8
M. Wt: 194.274
InChI Key: VYLWEGXIHCRVIJ-UHFFFAOYSA-N
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Description

2-Dispiro[313614]decan-8-ylacetic acid is a complex organic compound characterized by its unique dispiro structureThe molecular formula of 2-Dispiro[3.1.36.14]decan-8-ylacetic acid is C12H18O2, and it has a molecular weight of 194.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dispiro[3.1.36.14]decan-8-ylacetic acid involves multiple steps, typically starting with the formation of the dispiro structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Dispiro[3.1.36.14]decan-8-ylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Dispiro[3.1.36.14]decan-8-ylacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Dispiro[3.1.36.14]decan-8-ylacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Dispiro[3.1.36.14]decan-8-ylacetic acid include other dispiro compounds with different substituents or ring structures. Examples include:

Uniqueness

What sets this compound apart is its specific acetic acid functional group, which imparts unique chemical properties and reactivity. This makes it particularly valuable for certain applications where other dispiro compounds may not be as effective.

Properties

IUPAC Name

2-dispiro[3.1.36.14]decan-8-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-10(14)4-9-5-12(6-9)7-11(8-12)2-1-3-11/h9H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLWEGXIHCRVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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